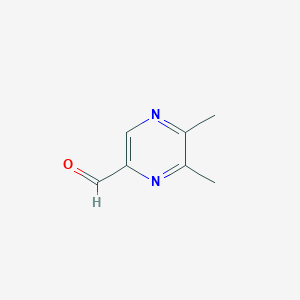
5,6-Dimethylpyrazine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethylpyrazine-2-carbaldehyde is an organic compound with the molecular formula C7H8N2O. It belongs to the class of pyrazines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of two methyl groups and an aldehyde group attached to a pyrazine ring. Pyrazines are known for their distinct aromatic properties and are often used in flavor and fragrance industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyrazine-2-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 2,5-dimethylpyrazine with benzaldehyde and benzoic anhydride under argon atmosphere at elevated temperatures . Another method includes the reduction of dimethyl pyrazine-2,5-dicarboxylate using sodium borohydride in a mixture of methanol and dichloromethane at low temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and vacuum sublimation is common to obtain the desired product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dimethylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: 5,6-Dimethylpyrazine-2-carboxylic acid.
Reduction: 5,6-Dimethylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethylpyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 5,6-Dimethylpyrazine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylpyrazine: Similar structure but lacks the aldehyde group.
2,6-Dimethylpyrazine: Similar structure but with different positions of the methyl groups.
Pyrazine-2-carboxaldehyde: Lacks the methyl groups but contains the aldehyde group.
Uniqueness: 5,6-Dimethylpyrazine-2-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group on the pyrazine ring. This combination imparts distinct chemical reactivity and aromatic properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C7H8N2O |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
5,6-dimethylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-6(2)9-7(4-10)3-8-5/h3-4H,1-2H3 |
InChI-Schlüssel |
JTMRVLWFLIGABU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N=C1C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002553.png)
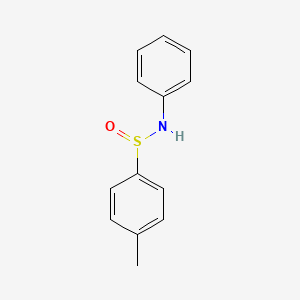
![Ethyl 7-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13002568.png)

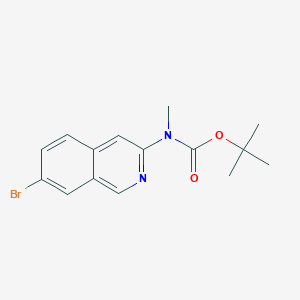

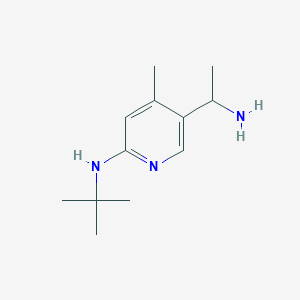

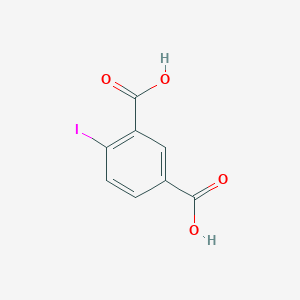
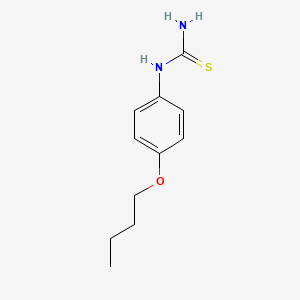
![3-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B13002617.png)



